molecular formula C9H12N2O2 B1469396 Ethyl 2-(6-aminopyridin-3-yl)acetate CAS No. 1174229-72-1

Ethyl 2-(6-aminopyridin-3-yl)acetate

Cat. No.: B1469396
CAS No.: 1174229-72-1
M. Wt: 180.2 g/mol
InChI Key: NWTXSJATDFOMAE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyridin-3-yl)acetate, also known as EAPA, is a key reagent in various organic synthesis reactions. It has a molecular weight of 180.21 . The compound appears as a yellow to brown powder, crystals, or liquid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (6-amino-3-pyridinyl)acetate . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) .


Physical and Chemical Properties Analysis

This compound is sparingly soluble with a solubility of 6.39 mg/ml . It has a molar refractivity of 49.31 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.76 .

Scientific Research Applications

Reactivity and Synthesis Studies

  • Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes, show the reactivity of these compounds under different conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Anticancer Agents

  • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Photophysical Properties

Antiallergic Compounds

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized as potential antiallergic agents. These compounds were tested for their potency and effectiveness in various assays, highlighting the role of ethyl acetate derivatives in medicinal chemistry (Menciu et al., 1999).

Synthesis of Complex Molecules

  • Research on the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives, showcases the applications of ethyl acetate derivatives in the creation of diverse organic compounds (Mohamed, 2014).

Cognitive Enhancement

  • Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were studied for their effects on learning and memory facilitation in mice, providing insights into the potential neuropharmacological applications of these compounds (Li Ming-zhu, 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(6-aminopyridin-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by acting as a substrate or inhibitor. These interactions can modulate the enzyme’s activity, leading to changes in metabolic pathways and cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate signaling pathways related to cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell proliferation. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, it may participate in amino acid metabolism by acting as a substrate for aminotransferases, leading to the production of specific metabolites that play crucial roles in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular responses .

Properties

IUPAC Name

ethyl 2-(6-aminopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTXSJATDFOMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl (6-nitropyridin-3-yl)acetate (0.9 g, 4.28 mmol), Pd/C (10%, 0.1 g) in MeOH (50 mL) was stirred for 2 hours under H2 atmosphere at room temperature. The mixture was filtered and concentrated to give ethyl (6-aminopyridin-3-yl)acetate.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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